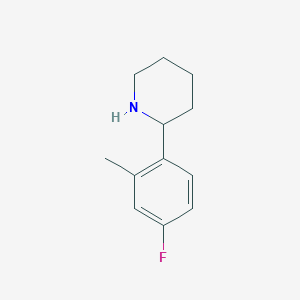![molecular formula C9H8F5NO B13596253 2,2-Difluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13596253.png)
2,2-Difluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine typically involves the introduction of fluorine atoms into the molecular structure through various chemical reactions. One common method is the difluoromethylation of aromatic compounds, which can be achieved using difluorocarbene reagents. These reagents facilitate the formation of C-F bonds under mild conditions, often using catalysts such as palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler fluorinated amines or hydrocarbons.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of fluorinated derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated molecules, which are valuable in materials science and catalysis.
Biology: The compound’s stability and reactivity make it useful in the development of fluorinated biomolecules for studying biological processes.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Mecanismo De Acción
The mechanism of action of 2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine involves its interaction with molecular targets through the formation of strong C-F bonds. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects. The compound’s fluorine atoms enhance its binding affinity and selectivity, making it a potent modulator of various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]acetic acid: This compound shares a similar structure but contains an acetic acid group instead of an amine group.
Trifluoromethyl ethers: These compounds have a trifluoromethoxy group attached to different aromatic or aliphatic backbones.
Uniqueness
2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine is unique due to its combination of difluoromethyl and trifluoromethoxy groups, which impart distinct chemical properties.
Propiedades
Fórmula molecular |
C9H8F5NO |
|---|---|
Peso molecular |
241.16 g/mol |
Nombre IUPAC |
2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C9H8F5NO/c10-8(11,5-15)6-1-3-7(4-2-6)16-9(12,13)14/h1-4H,5,15H2 |
Clave InChI |
JFJRKOQOCWZGCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CN)(F)F)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1S)-1-aminoethyl]-3-chlorophenol](/img/structure/B13596171.png)


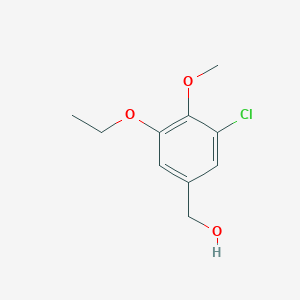
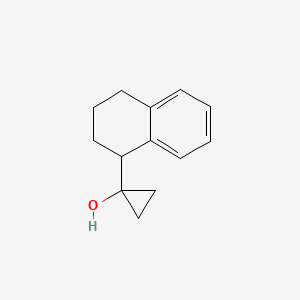
![Alpha-[(methylamino)methyl]-4-(methylsulfonyl)benzenemethanol](/img/structure/B13596203.png)



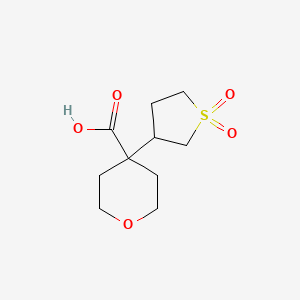
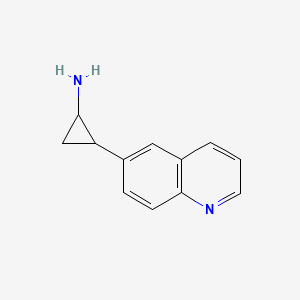
![2-[2-Fluoro-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13596233.png)

